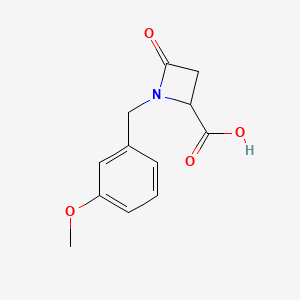

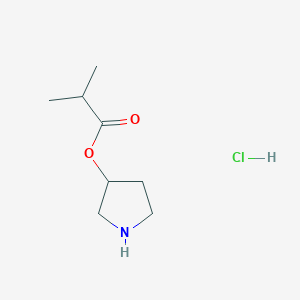

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid

Übersicht

Beschreibung

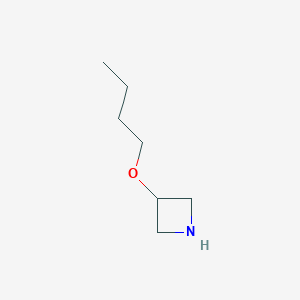

The compound is a derivative of azetidinecarboxylic acid, which is a four-membered cyclic amino acid. The “1-(3-Methoxybenzyl)” part suggests a methoxybenzyl group attached to the azetidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or nucleophilic substitutions .Molecular Structure Analysis

The molecular structure would likely consist of a four-membered azetidine ring with a carboxylic acid group, an oxo group, and a 3-methoxybenzyl group attached .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of carboxylic acids and amines, such as condensation to form amides or esters .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, similar compounds like 3-methoxybenzyl bromide have a molecular weight of 201.06 g/mol and a density of 1.436 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

- Field : Biochemistry

- Application : Benzamide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have been found to have antioxidant and antibacterial activities .

- Method : The compounds were synthesized, purified, and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

- Field : Biotechnology

- Application : 3-Hydroxypropionic acid (3-HP) is an emerging platform chemical, which can be used for the production of various value-added chemicals .

- Method : A novel oxaloacetate pathway was established for 3-HP biosynthesis in genetically engineered Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .

- Results : The final engineered strain, thTAM-47, produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .

Antioxidant and Antibacterial Activities

3-Hydroxypropionic Acid Production

- Field : Environmental Science

- Application : Phthalic Acid Esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .

- Method : PAEs have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species, but also isolated and purified from various algae, bacteria, and fungi .

- Results : PAEs are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .

- Field : Organic Chemistry

- Application : This compound is a type of boronic acid, which are commonly used in organic synthesis and medicinal chemistry .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being carried out .

- Results : The results or outcomes obtained would also depend on the specific synthesis or reaction being carried out .

Phthalic Acid Esters

3-(3’-Methoxybenzyloxy)phenylboronic Acid

- Field : Food Science

- Application : Nonivamide, also called pelargonic acid vanillylamide or PAVA, is an organic compound and a capsaicinoid. It is an amide of pelargonic acid (n-nonanoic acid) and vanillyl amine. It is present in chili peppers, but is commonly manufactured synthetically .

- Method : Nonivamide is more heat-stable than capsaicin, making it suitable for use in food products that require high-temperature processing .

- Results : Nonivamide is used as a spice or flavoring agent in food products, and it can also be used in self-defense sprays .

- Field : Physics

- Application : Organic NLO crystals have gained attention because of their enormous applications in different areas of frequency conversion, laser technology, optical switching, color displays, optical data storage, etc .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being carried out .

- Results : The results or outcomes obtained would also depend on the specific synthesis or reaction being carried out .

Nonivamide

Nonlinear Optics

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(5-9)7-13-10(12(15)16)6-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROPNKFKMNMAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701185662 | |

| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid | |

CAS RN |

1236267-77-8 | |

| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236267-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

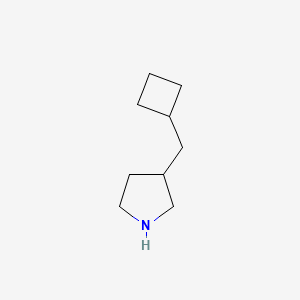

![2-[(Diallylamino)methyl]-4-fluoroaniline](/img/structure/B1440736.png)

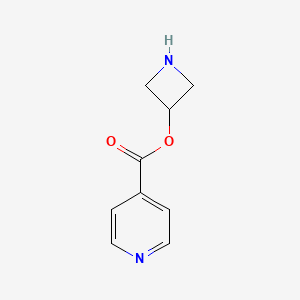

![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)

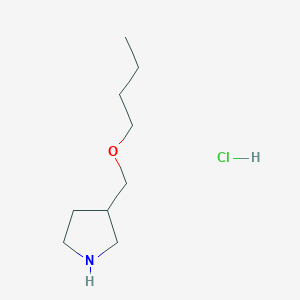

![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)

![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)